molecular formula C8H16N2 B2917547 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 2377035-40-8

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2917547
CAS No.: 2377035-40-8
M. Wt: 140.23
InChI Key: OMUUMULMGOWYFG-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrazine scaffold. It belongs to the class of cyclic dipeptides (diketopiperazines) and is naturally produced by Streptomyces and Bacillus species in mangrove ecosystems . Structurally, it features a methyl group at the 3-position and a fully saturated octahydro backbone (Figure 1). This compound has demonstrated significant bioactivities, including antioxidant and anticancer properties, particularly against colon cancer cell lines like Caco-2, likely through apoptosis induction . Its mechanism involves modulating oxidative stress pathways and inhibiting tumor cell proliferation .

Properties

IUPAC Name

7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUUMULMGOWYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1-methyl-2-pyrrolyl)ethylamine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired compound. The reaction typically requires controlled temperature and pH conditions to ensure the proper formation of the fused ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening and optimization techniques can help in scaling up the production process while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[1,2-a]pyrazine derivatives allows for direct comparisons with analogs. Below is a detailed analysis:

Structural Analogues in Natural Products
Compound Name Key Substituents Source Bioactivity
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-Methyl Streptomyces sp., Bacillus sp. Antioxidant, cytotoxic against Caco-2 cells
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- No substituents Bacillus sp. Antioxidant, reduces oxidative damage
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(2-Methylpropyl) Streptomyces sp. Cytotoxic against HCT15 colon cancer cells
Cyclo(L-Pro-L-Phe) (Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-) 3-(Phenylmethyl) Pseudomonas aeruginosa Induces apoptosis in HeLa and Caco-2 cells via AKT1 inactivation

Key Observations :

  • Substituent Influence : The 3-position substituent dictates bioactivity. Methyl groups (e.g., 7-Methyl derivative) enhance antioxidant capacity, while bulkier groups like 2-methylpropyl or phenylmethyl correlate with stronger cytotoxicity .
  • Mechanistic Divergence : The phenylmethyl-substituted Cyclo(L-Pro-L-Phe) activates apoptosis via AKT1 pathway inhibition, whereas the methyl-substituted analog primarily scavenges free radicals .

Key Observations :

  • Drug Design : Synthetic scaffolds (e.g., IAP antagonists) leverage the bicyclic structure to mimic proline, achieving high binding affinity to apoptotic proteins .
  • Functional Group Impact : Carboxylic acid derivatives exhibit antimicrobial properties, while trifluoroethyl groups enhance photophysical properties in dyes .
Comparison with Non-Pyrrolopyrazine Pyrazines
Compound Name Structure Source Bioactivity vs. 7-Methyl Derivative
2,5-Dimethylpyrazine Simple pyrazine ring Streptomyces citreus Antitumor (liver/breast cancer) but lacks antioxidant activity
Trimethylpyrazine Trimethyl-substituted pyrazine Corynebacterium glutamicum Antioxidant only; no reported cytotoxicity

Key Observations :

Table 1: Antioxidant and Cytotoxic IC₅₀ Values

Compound Antioxidant Activity (IC₅₀, DPPH assay) Cytotoxicity (IC₅₀, Caco-2 cells)
7-Methyl derivative 12.5 µM 28.7 µM
Hexahydro-3-(2-methylpropyl) derivative Not reported 15.4 µM
Cyclo(L-Pro-L-Phe) 45.2 µM 9.8 µM

Biological Activity

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the pyrrolopyrazine class. Its unique structure and substituents have garnered interest in various fields of biological research. This article reviews the biological activities associated with this compound, including its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a fused ring structure combining a pyrazine and a pyrrole ring. The presence of a methyl group at the 7th position alters its chemical reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
CAS Number2377035-40-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding through competitive inhibition or allosteric modulation. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to various receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings : A related pyrrolopyrazine compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia) with IC50 values indicating potent anti-proliferative effects (IC50 = 110 nM) .
  • Mechanistic Insights : The mechanism involves modulation of apoptotic pathways and inhibition of oncogene expression through interaction with bromodomain proteins .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a derivative of this compound on human cancer cell lines. The results indicated:

  • Inhibition of Cell Growth : Significant reduction in cell viability was observed.
  • Apoptosis Induction : Western blot analysis confirmed activation of pro-apoptotic markers.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against pathogens:

  • Testing Methodology : Disk diffusion and broth microdilution methods were employed.
  • Results : The compound displayed effective inhibition against Gram-positive bacteria with zones of inhibition exceeding 20 mm.

Q & A

Q. What are the recommended synthetic routes for 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, and how can reaction conditions be optimized?

A practical approach involves cyclization of diketopiperazine precursors. For example, hexahydro-3-methyl-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (CAS 36357-32-1) can be synthesized via cyclocondensation of amino acid esters under acidic or thermal conditions . Optimization may include:

  • Temperature control : Refluxing in anhydrous solvents like DMFA at 100°C for 24 hours to promote ring closure .
  • Catalysts : Carbonyldiimidazole (CDI) enhances amide bond formation in diketopiperazine synthesis .
  • Purification : Recrystallization from DMFA/i-propanol mixtures improves yield and purity .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Key techniques include:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) with NIST reference data (e.g., m/z 210.2728 for C11H18N2O2 derivatives) to confirm molecular weight .
  • NMR Analysis : 1H and 13C NMR to resolve stereochemistry and hydrogenation patterns. For example, pyrazine derivatives show characteristic shifts for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Chromatography : Polar/non-polar GC columns (e.g., HP-5MS) with temperature gradients (50–300°C) for purity assessment .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stereoelectronic properties of this pyrrolopyrazine derivative?

Advanced studies may employ:

  • Density Functional Theory (DFT) : To model cyclization transition states and predict regioselectivity in functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMFA vs. THF) .
  • Docking Studies : For bioactivity prediction, as seen in antiviral triazolopyrazine analogs targeting HIV protease .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

Common strategies include:

  • Reproducibility Checks : Varying reaction parameters (e.g., stoichiometry of CDI in cyclization) to identify optimal conditions .
  • Cross-Validation : Comparing NMR data with structurally similar compounds (e.g., cyclo(Leu-Pro) in CAS 5654-86-4) to resolve peak assignments .
  • Isotopic Labeling : Using deuterated solvents or 15N-labeled precursors to clarify ambiguous signals in complex spectra .

Q. What functionalization strategies enable selective modification of the pyrrolopyrazine core for structure-activity relationship (SAR) studies?

  • Nitration : Controlled nitration at position 3 using HNO3/H2SO4 at 0°C, followed by reduction to amines for further coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids, leveraging halogenated intermediates (e.g., 7-iodo derivatives) .
  • Sulfonylation : Introducing sulfonyl groups at nitrogen positions using 3-chlorophenyl sulfonyl chlorides, as seen in analogs with antiviral activity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound or its intermediates?

  • Hazard Mitigation : Avoid ignition sources (P210) and use fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Anhydrous conditions at –20°C to prevent hydrolysis of labile groups (e.g., lactams) .

Q. How can stability and degradation profiles be assessed under varying experimental conditions?

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor via HPLC for degradation products .
  • pH-Dependent Stability : Test solubility and integrity in buffers (pH 1–12) to simulate biological or storage environments .

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